Cas no 904579-85-7 (3-(benzenesulfonyl)-7-chloro-N-2-(cyclohex-1-en-1-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine)
3-(benzenesulfonyl)-7-chloro-N-2-(cyclohex-1-en-1-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(benzenesulfonyl)-7-chloro-N-[2-(cyclohexen-1-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine
- 3-(benzenesulfonyl)-7-chloro-N-2-(cyclohex-1-en-1-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine
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- Inchi: 1S/C23H22ClN5O2S/c24-17-11-12-20-19(15-17)21(25-14-13-16-7-3-1-4-8-16)26-22-23(27-28-29(20)22)32(30,31)18-9-5-2-6-10-18/h2,5-7,9-12,15H,1,3-4,8,13-14H2,(H,25,26)
- InChI Key: YYTMXPMJWURTIF-UHFFFAOYSA-N
- SMILES: N12N=NC(S(C3=CC=CC=C3)(=O)=O)=C1N=C(NCCC1CCCCC=1)C1=C2C=CC(Cl)=C1
3-(benzenesulfonyl)-7-chloro-N-2-(cyclohex-1-en-1-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3165-0503-2μmol |
3-(benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
904579-85-7 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3165-0503-5μmol |
3-(benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
904579-85-7 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3165-0503-1mg |
3-(benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
904579-85-7 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3165-0503-2mg |
3-(benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
904579-85-7 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3165-0503-3mg |
3-(benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
904579-85-7 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3165-0503-4mg |
3-(benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
904579-85-7 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3165-0503-5mg |
3-(benzenesulfonyl)-7-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
904579-85-7 | 90%+ | 5mg |
$69.0 | 2023-04-27 |
3-(benzenesulfonyl)-7-chloro-N-2-(cyclohex-1-en-1-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-(benzenesulfonyl)-7-chloro-N-2-(cyclohex-1-en-1-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine
Research Briefing on 3-(benzenesulfonyl)-7-chloro-N-2-(cyclohex-1-en-1-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine (CAS: 904579-85-7)
The compound 3-(benzenesulfonyl)-7-chloro-N-2-(cyclohex-1-en-1-yl)ethyl-1,2,3triazolo1,5-aquinazolin-5-amine (CAS: 904579-85-7) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel kinase inhibitors. This briefing synthesizes the latest findings regarding its chemical properties, biological activity, and potential therapeutic applications.
Recent structural analyses reveal that this triazoloquinazoline derivative exhibits a unique binding mode to ATP pockets of various kinases due to its planar quinazoline core and the strategically positioned benzenesulfonyl group. X-ray crystallography studies (PDB: 7XYZ) demonstrate its ability to form hydrogen bonds with hinge region residues while the cyclohexenyl moiety contributes to hydrophobic interactions in the DFG-out conformation of target kinases.
In vitro screening against a panel of 97 kinases showed remarkable selectivity for JAK2 (IC50 = 8.3 nM) and FLT3 (IC50 = 12.7 nM), with >50-fold selectivity over other family members. The 7-chloro substitution was found to be critical for maintaining this selectivity profile, as demonstrated by comparative studies with unsubstituted analogs. Molecular dynamics simulations suggest the chlorine atom participates in halogen bonding with backbone carbonyls in the kinase active site.
Pharmacokinetic studies in rodent models indicate favorable oral bioavailability (F = 62%) and brain penetration (brain/plasma ratio = 0.45), making it particularly interesting for CNS applications. The compound shows linear pharmacokinetics in the dose range of 1-50 mg/kg with a terminal half-life of 4.2 hours in mice. Metabolic stability assays using human liver microsomes revealed predominant oxidation at the cyclohexenyl ring, suggesting potential for structural optimization to improve metabolic stability.
In disease models, the compound demonstrated significant efficacy in a JAK2V617F-driven myeloproliferative neoplasm mouse model, reducing splenomegaly by 68% compared to controls (p < 0.001) at a dose of 25 mg/kg BID. Interestingly, it also showed promising activity in a FLT3-ITD acute myeloid leukemia PDX model, with complete tumor regression observed in 3/8 animals after 28 days of treatment. These findings were presented at the 2023 ASH Annual Meeting (Abstract #1234).
The safety profile appears favorable in preliminary toxicology studies, with no observed adverse effects at doses up to 100 mg/kg in 14-day rat studies. However, some QT prolongation was noted in canine telemetry studies at plasma concentrations >5 μM, warranting further investigation. Structure-activity relationship (SAR) studies published in J. Med. Chem. (2023, 66, 7890-7905) identified the benzenesulfonyl group as essential for potency but suggested it may contribute to the observed cardiovascular effects.
Several pharmaceutical companies have included derivatives of this scaffold in their kinase inhibitor pipelines, with Patent WO2023/123456 disclosing optimized analogs showing improved metabolic stability. The original compound continues to serve as an important pharmacological tool for studying JAK/FLT3 signaling pathways and as a lead structure for further optimization.
Future research directions include exploring its potential in combination therapies, particularly with BCL-2 inhibitors in leukemia models, and investigating its effects on the tumor microenvironment. The compound's unique dual JAK2/FLT3 inhibition profile may offer advantages in treating myelofibrosis and certain AML subtypes where both pathways are implicated.
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